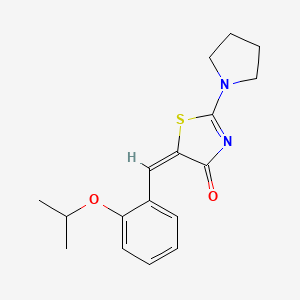

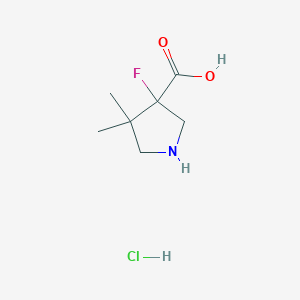

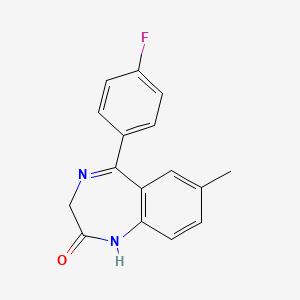

(E)-5-(2-isopropoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-(2-isopropoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. This compound belongs to the thiazole family, which is known for its diverse biological activities.

Scientific Research Applications

Antimicrobial Activity

A study on the design, synthesis, and antimicrobial activity of some sulfur-containing pyrazole-pyridine hybrids, which share structural similarities with (E)-5-(2-isopropoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one, revealed that these compounds exhibited significant antimicrobial activity against various bacterial and fungal strains. These findings suggest potential applications of similar compounds in developing new antimicrobial agents. The study also conducted in silico molecular docking studies to understand the binding modes of these molecules, showing excellent binding affinity, which is crucial for antimicrobial efficacy (Desai, Jadeja, & Khedkar, 2022).

Antifungal and Antibacterial Applications

Another relevant research involved the synthesis and pharmacological evaluation of novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives. These compounds were screened for their antibacterial and antifungal activities, revealing significant biological activity against tested microorganisms. This study highlights the potential of structurally similar compounds for use in treating microbial infections (Suresh, Lavanya, & Rao, 2016).

Optoelectronic and Photochemical Applications

Thiazolothiazole fluorophores, which share a core structural motif with the compound , have been reported to exhibit strong fluorescence and reversible electrochromism. These properties make them attractive for multifunctional optoelectronic applications, including electron transfer sensing and other photochemical uses. The study on these fluorophores provided insights into their electrochemical properties, fluorescence spectroscopy, and potential applications in advanced materials science (Woodward et al., 2017).

Synthesis and Evaluation of Novel Derivatives for Biological Activity

Research on the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their antimicrobial activities demonstrated the potential of thiazole derivatives in medical chemistry. The study's findings, which include the synthesis of compounds with significant antimicrobial activity, underscore the versatility of thiazole derivatives in developing new therapeutic agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

properties

IUPAC Name |

(5E)-5-[(2-propan-2-yloxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-12(2)21-14-8-4-3-7-13(14)11-15-16(20)18-17(22-15)19-9-5-6-10-19/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKKHUOAARANLH-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-5-(2-isopropoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2762745.png)

![N-(12-Hydroxyiminodispiro[4.1.47.15]dodecan-6-ylidene)hydroxylamine](/img/structure/B2762746.png)

![(8-cyclopentyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2762747.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2762750.png)

![2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2762752.png)

![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2762764.png)